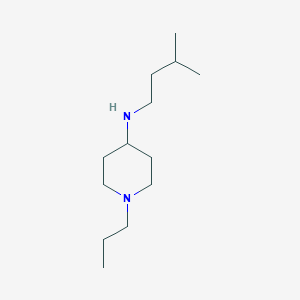

N-(3-methylbutyl)-1-propylpiperidin-4-amine

Description

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-(3-methylbutyl)-1-propylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-4-9-15-10-6-13(7-11-15)14-8-5-12(2)3/h12-14H,4-11H2,1-3H3 |

InChI Key |

IDDPEAWDVZBCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)NCCC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-methylbutyl)-1-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-propylpiperidin-4-amine with 3-methylbutyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(3-methylbutyl)-1-propylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into its constituent amines and alcohols.

Scientific Research Applications

N-(3-methylbutyl)-1-propylpiperidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity : The 3-methylbutyl group in the target compound likely enhances lipid membrane penetration compared to cyclopropyl or indenyl substituents, as seen in pharmacokinetic studies of similar amines .

- Biological Activity : Piperidine derivatives with branched alkyl chains (e.g., 3-methylbutyl) show improved binding to hydrophobic enzyme pockets, as demonstrated in p97 ATPase inhibitors .

- Synthetic Challenges : Steric hindrance from the 3-methylbutyl group may complicate synthesis, requiring optimized coupling conditions (e.g., cesium carbonate in DMSO) .

Biological Activity

N-(3-Methylbutyl)-1-propylpiperidin-4-amine, also known by its CAS number 1019549-58-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHN and a molecular weight of 212.37 g/mol. Its structure includes a piperidine ring, which is crucial for its biological activity. The presence of the 3-methylbutyl group may influence its lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

- Antimalarial Activity : Some studies have highlighted the importance of structural modifications in enhancing the antimalarial properties of piperidine derivatives. For instance, compounds with specific side chains have demonstrated improved efficacy against Plasmodium falciparum strains, suggesting that this compound could potentially share similar properties .

- Neuroprotective Effects : There is emerging evidence that piperidine derivatives can modulate neuroinflammation and cognitive functions. Compounds designed to inhibit β-secretase have shown promise in reducing amyloid-beta peptide production, which is implicated in Alzheimer’s disease. This suggests that this compound might exhibit neuroprotective properties through similar pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. These studies reveal that modifications to the piperidine ring and side chains significantly affect the compound's potency and selectivity for various biological targets.

Antimalarial Studies

In vitro studies have evaluated the antimalarial activity of various piperidine derivatives against chloroquine-sensitive and resistant strains of P. falciparum. The findings suggest that compounds with alkyl side chains exhibit enhanced activity due to better membrane permeability and interaction with the parasite's metabolic pathways .

Neuroprotective Studies

Research involving piperidine analogs has demonstrated their ability to reduce neuroinflammation and improve cognitive function in animal models. For instance, compounds that inhibit β-secretase showed significant reductions in amyloid plaque formation, indicating a potential therapeutic avenue for treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-methylbutyl)-1-propylpiperidin-4-amine?

- Methodology :

-

Step 1 : Alkylation of piperidine-4-amine derivatives. For example, introduce the propyl group at the 1-position via nucleophilic substitution using 1-bromopropane under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile) .

-

Step 2 : React the intermediate with 3-methylbutylamine (iso-pentylamine) via reductive amination or direct coupling. Copper(I) bromide and cesium carbonate catalysts (as in ) may enhance yields in heterocyclic amine syntheses .

-

Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization .

- Key Considerations :

-

Monitor reaction progress via TLC or GC-MS.

-

Optimize stoichiometry to minimize byproducts like N,N-dialkylated species .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Expect distinct shifts for the piperidine ring protons (δ 2.5–3.5 ppm) and the 3-methylbutyl chain (δ 0.9–1.7 ppm for methyl and methylene groups). Compare with analogous compounds like (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine (δ 3.6–3.7 ppm for CH₂-N) .

- HRMS : Confirm molecular weight (calculated for C₁₃H₂₆N₂: 210.21 g/mol) using ESI or EI modes .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact, as recommended for structurally similar amines .

- Avoid aqueous drainage due to potential environmental toxicity .

- Store in inert atmospheres (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How do steric effects from the 3-methylbutyl and propyl groups influence the compound’s reactivity?

- Mechanistic Insights :

- The bulky 3-methylbutyl group may hinder nucleophilic attack at the 4-amino position, requiring polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Steric hindrance can be quantified using computational models (e.g., DFT calculations) to predict regioselectivity in further derivatization .

- Experimental Validation :

- Compare reaction kinetics with less hindered analogs (e.g., N-butyl derivatives) under identical conditions .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved during structural confirmation?

- Troubleshooting :

- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at low temperatures (e.g., -40°C) to slow conformational exchange in the piperidine ring .

- COSY/NOESY : Identify coupling between adjacent protons (e.g., piperidine H-3/H-5 and 3-methylbutyl CH₂ groups) .

- Case Study :

- In (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine, NOESY confirmed spatial proximity between the pyridine ring and methylbutyl chain, resolving ambiguous assignments .

Q. What strategies improve synthetic yields when scaling up from milligram to gram quantities?

- Optimization Approaches :

- Catalyst Screening : Test palladium/copper catalysts for Buchwald-Hartwig couplings, as used in piperidine-amine syntheses .

- Flow Chemistry : Implement continuous flow reactors to maintain consistent temperature/pressure, reducing side reactions .

- Yield Data :

- Pilot-scale reactions of similar amines achieved >80% purity using gradient elution in automated flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.